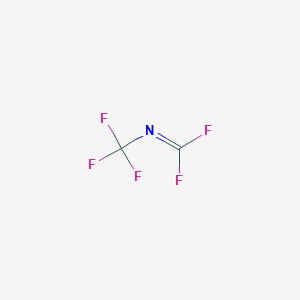
Perfluoro-2-azapropene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perfluoro-2-azapropene is a highly electrophilic compound characterized by the presence of a perfluorinated carbon-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
Perfluoro-2-azapropene can be synthesized through the reaction of perfluoroisobutylene with nitrogen-containing reagents. One common method involves the reaction of perfluoroisobutylene with ammonia or amines under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of specialized equipment to handle the highly reactive and toxic nature of the compound. The process requires stringent control of temperature and pressure to ensure the safe and efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Perfluoro-2-azapropene undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with organomagnesium compounds (Grignard reagents) to form vinylic substitution products.
Condensation Reactions: It undergoes electrophilic condensation to form linear and cyclic trimers.
Addition Reactions: It reacts with carboxylic acids to form (trifluoromethylamino)difluoromethyl esters.
Common Reagents and Conditions
Organomagnesium Compounds: Used in substitution reactions to form vinylic derivatives.
Carboxylic Acids: React with this compound to form esters.
Electrophilic Reagents: Used in condensation reactions to form trimers.
Major Products Formed
Vinylic Derivatives: Formed from reactions with organomagnesium compounds.
Scientific Research Applications
Perfluoro-2-azapropene has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis to form complex molecules.
Biology: Studied for its potential interactions with biological molecules due to its electrophilic nature.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of specialized materials and as a catalyst in chemical reactions.
Mechanism of Action
Perfluoro-2-azapropene exerts its effects through its highly electrophilic nature, which allows it to react readily with nucleophiles. The compound’s electrophilicity is attributed to the presence of the perfluorinated carbon-nitrogen double bond, which creates a significant electron deficiency on the carbon atom. This electron deficiency makes the compound highly reactive towards nucleophilic attack, leading to the formation of various products depending on the reacting nucleophile .
Comparison with Similar Compounds
Similar Compounds
Perfluoroisobutylene: Another highly electrophilic fluoroolefin.
Perfluorobut-2-ene: Reacts similarly to perfluoro-2-azapropene but forms different adducts.
Uniqueness
This compound is unique due to its specific reactivity patterns and the types of products it forms. Unlike other fluoroolefins, it can form both linear and cyclic trimers through electrophilic condensation . Additionally, its reactions with organomagnesium compounds and carboxylic acids result in distinct products that are not typically observed with other similar compounds .
Properties
CAS No. |
371-71-1 |
|---|---|
Molecular Formula |
C2F5N |
Molecular Weight |
133.02 g/mol |
IUPAC Name |
1,1-difluoro-N-(trifluoromethyl)methanimine |
InChI |
InChI=1S/C2F5N/c3-1(4)8-2(5,6)7 |
InChI Key |
WHRDMJSLIKCSRL-UHFFFAOYSA-N |
Canonical SMILES |
C(=NC(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















